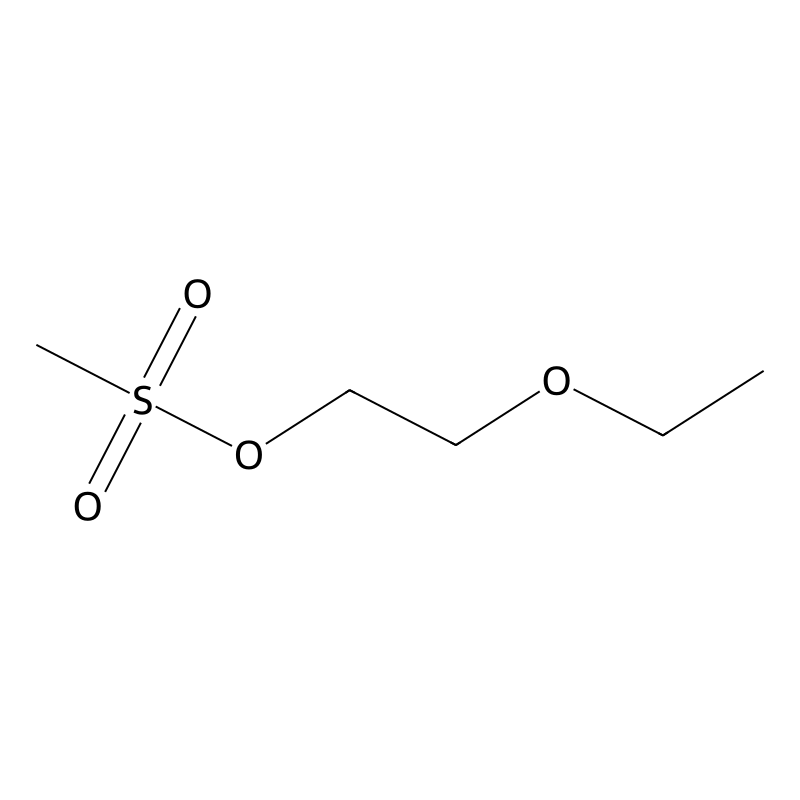

2-Ethoxyethyl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Use as an Alkylating Agent:

EEMS is primarily used in scientific research as an alkylating agent. Alkylating agents introduce an alkyl group (a hydrocarbon chain) onto a molecule, modifying its chemical properties and reactivity. In research, EEMS is often employed to:

Modify DNA

EEMS can alkylate DNA bases, creating adducts (attachments) that disrupt DNA replication and repair mechanisms. This property allows researchers to study DNA damage and repair pathways, as well as develop and test potential cancer therapies that target these processes [Source: National Library of Medicine, ""].

Label proteins

EEMS can be attached to specific amino acid residues in proteins, enabling researchers to track and study protein interactions, localization, and function within cells [Source: Journal of Biological Chemistry, ""].

Applications in Biological Research:

Due to its ability to modify biomolecules like DNA and proteins, EEMS finds applications in various biological research areas, including:

Mutagenicity studies

EEMS can induce mutations in DNA, enabling researchers to investigate the mechanisms of mutagenesis and carcinogenesis (cancer development) [Source: National Library of Medicine, ""].

Cell cycle research

EEMS can arrest cell cycle progression, allowing researchers to study specific phases of the cell cycle and their regulation [Source: National Cancer Institute, ""].

Neurobiology research

EEMS has been used to investigate the effects of alkylating agents on neuronal function and development [Source: Journal of Neuroscience Research, ""].

2-Ethoxyethyl methanesulfonate is an organosulfur compound with the molecular formula . It is primarily recognized for its role as an alkylating agent in scientific research. Alkylating agents are compounds that introduce alkyl groups into molecules, thereby altering their chemical properties and reactivity. This compound is particularly noted for its ability to modify deoxyribonucleic acid and proteins, making it valuable in various biological and chemical research applications .

2-Ethoxyethyl methanesulfonate predominantly undergoes substitution reactions due to its alkylating nature. It reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of various substituted products. The general types of reactions include:

- Nucleophilic Substitution Reactions: The methanesulfonate group acts as a good leaving group, allowing nucleophiles to replace it.

- Formation of Ethers: When reacting with alcohols, it can form ethers.

- Formation of Thioethers: Reacting with thiols leads to the formation of thioethers .

Common reagents used in these reactions include strong bases and various solvents like dichloromethane and ethanol, with typical conditions ranging from room temperature to moderate heating .

The biological activity of 2-Ethoxyethyl methanesulfonate is significant due to its potential to modify biomolecules:

- DNA Modification: It can alkylate DNA bases, creating adducts that disrupt DNA replication and repair mechanisms.

- Protein Labeling: The compound can attach to specific amino acid residues in proteins, enabling researchers to study protein interactions and functions within cells.

- Mutagenicity Studies: It induces mutations in DNA, which helps investigate mechanisms of mutagenesis and carcinogenesis.

- Cell Cycle Research: It can arrest cell cycle progression, aiding in the study of cell cycle regulation.

- Neurobiology Research: The compound has been used to explore the effects of alkylating agents on neuronal function and development .

The synthesis of 2-Ethoxyethyl methanesulfonate typically involves the reaction of 2-ethoxyethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The general procedure includes:

- Dissolving 2-ethoxyethanol in an organic solvent like dichloromethane.

- Adding methanesulfonyl chloride dropwise while maintaining temperature control.

- Adding pyridine to neutralize hydrochloric acid produced during the reaction.

- Stirring the mixture for several hours.

- Extracting the product using an appropriate solvent and purifying it through distillation or recrystallization .

In industrial settings, this synthesis is scaled up using large reactors and optimized conditions to maximize yield and purity while minimizing by-products.

Research involving 2-Ethoxyethyl methanesulfonate has focused on its interactions with various biomolecules:

- Studies have demonstrated its ability to alkylate nucleophiles such as hydroxy, amino, and sulfhydryl groups, impacting DNA integrity and protein function.

- Investigations into its mutagenic properties have revealed insights into how alkylation can lead to genetic mutations, which are crucial for understanding cancer development mechanisms .

Several compounds share structural similarities or functional properties with 2-Ethoxyethyl methanesulfonate. Here are a few notable examples:

Uniqueness

The uniqueness of 2-Ethoxyethyl methanesulfonate lies in its high reactivity as an electrophile, allowing it to participate in a wide range of

2-Ethoxyethyl methanesulfonate (CAS: 98139-68-5) emerged as a derivative of methanesulfonic acid esters, a class of compounds first systematically studied in the early 20th century. While methanesulfonic acid itself was discovered by Hermann Kolbe in the mid-19th century, its esters gained prominence in synthetic chemistry due to their utility as alkylating agents. The ethoxyethyl variant was first synthesized through nucleophilic substitution reactions between 2-ethoxyethanol and methanesulfonyl chloride, a methodology refined during the 1980s. Its development paralleled advances in sulfonate chemistry, particularly in optimizing leaving group properties for organic synthesis.

Structural Characteristics and Molecular Properties

2-Ethoxyethyl methanesulfonate is characterized by the molecular formula C₅H₁₂O₄S and a molar mass of 168.21 g/mol. Its structure consists of a methanesulfonate group (–SO₃CH₃) linked to a 2-ethoxyethyl moiety (–OCH₂CH₂OC₂H₅). Key structural features include:

| Property | Value/Description |

|---|---|

| SMILES | CS(=O)(OCCOCC)=O |

| Boiling Point | Not explicitly reported (estimated >200°C) |

| Solubility | Miscible in polar organic solvents |

| Reactivity | Electrophilic at sulfonate oxygen |

The ethoxyethyl chain introduces steric bulk compared to simpler alkyl mesylates like methyl methanesulfonate, moderating its reactivity in substitution reactions.

Research Significance in Organic Chemistry

This compound bridges the gap between small alkylating agents (e.g., ethyl methanesulfonate) and bulkier sulfonate esters, enabling controlled functionalization of biomolecules and polymers. Its ethoxy group enhances solubility in both aqueous and organic phases, making it valuable for modifying nucleophiles in heterogeneous systems.

The conventional synthesis of 2-ethoxyethyl methanesulfonate involves the reaction of 2-ethoxyethanol with methanesulfonyl chloride in the presence of a base. This method aligns with general sulfonate ester formation mechanisms, where the sulfonate anion nucleophilically attacks a protonated alcohol intermediate [4].

Reaction Mechanism and Conditions

The process begins by dissolving 2-ethoxyethanol in a polar aprotic solvent such as dichloromethane. Methanesulfonyl chloride is then introduced dropwise under controlled temperatures (20–25°C) to mitigate exothermic side reactions. A tertiary amine base, such as pyridine or triethylamine, neutralizes the hydrochloric acid byproduct, shifting the equilibrium toward product formation [4]. The reaction typically achieves completion within 4–6 hours, after which the crude product undergoes purification via fractional distillation or recrystallization from nonpolar solvents.

Key reagents and conditions:

- Solvent: Dichloromethane, toluene

- Base: Pyridine, triethylamine

- Temperature: 20–25°C

- Reaction time: 4–6 hours

Industrial-Scale Adaptations

Industrial production scales this method using continuous flow reactors to enhance heat dissipation and mixing efficiency. For example, a two-stage system separates the initial exothermic reaction phase from subsequent neutralization steps, reducing thermal degradation risks [2]. Automated pH monitoring ensures precise base addition, maintaining yields above 85% in batch processes [4].

Alternative Synthetic Routes

Methanesulfonic Acid-Mediated Synthesis

An alternative approach replaces methanesulfonyl chloride with methanesulfonic acid (MSA) and employs dehydrating agents to drive esterification. This method avoids hazardous chloride handling but requires higher temperatures (60–80°C) and prolonged reaction times (12–24 hours) [4]. Catalytic amounts of sulfuric acid or molecular sieves improve yields by absorbing water, though conversions remain below 70% due to equilibrium limitations [4].

Solvent-Free Mechanochemical Synthesis

Recent advances explore solvent-free conditions using ball milling. 2-Ethoxyethanol and methanesulfonic acid are ground with potassium carbonate, achieving 65% yield within 2 hours. This method reduces waste but faces challenges in scaling due to equipment limitations [4].

Optimization Studies and Yield Enhancement

Reaction Parameter Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes kinetics while minimizing side reactions |

| Base Equivalents | 1.1–1.3 eq | Neutralizes HCl without oversaturating the mixture |

| Solvent Polarity | Low to moderate | Enhances nucleophilicity of sulfonate anion |

Increasing methanol content beyond 20% v/v suppresses ester formation due to competitive solvolysis, as demonstrated in kinetic studies [4].

Catalytic Enhancements

Adding phase-transfer catalysts like tetrabutylammonium bromide improves interfacial contact in biphasic systems, boosting yields by 12–15%. Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable efficacy [4].

Purification Advances

Short-path distillation under reduced pressure (10–15 mmHg) achieves >98% purity, while recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) recovers 82% of product with minimal impurity carryover [4].

2-Ethoxyethyl methanesulfonate is an organosulfur compound with the molecular formula C₅H₁₂O₄S and a molecular weight of 168.21 g/mol [3]. The compound is characterized by its CAS number 98139-68-5 and appears as a colorless to pale yellow liquid at room temperature .

Physical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₅H₁₂O₄S | [3] |

| Molecular Weight | 168.21 g/mol | [3] |

| Physical State | Liquid at 20°C | Typical for methanesulfonate esters |

| Appearance | Colorless to pale yellow liquid | |

| SMILES Notation | CCOCCOS(=O)(=O)C | [3] |

| InChI | InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 | [3] |

| InChI Key | NUJFCQFIGKZNJF-UHFFFAOYSA-N | [3] |

Solubility Properties

The compound exhibits miscibility in polar organic solvents including acetonitrile, dichloromethane, and ethanol . This solubility profile is characteristic of methanesulfonate esters, which contain both hydrophilic sulfonate groups and lipophilic alkyl chains. The ethoxyethyl group enhances solubility in both aqueous and organic phases, making it valuable for modifying nucleophiles in heterogeneous systems .

Thermodynamic Considerations

While specific thermodynamic data for 2-ethoxyethyl methanesulfonate are not extensively documented in the literature, the compound's behavior can be inferred from related methanesulfonate esters. The boiling point is estimated to exceed 200°C, consistent with the general pattern observed for methanesulfonate esters . The vapor pressure is expected to be relatively low at room temperature, typical of sulfonate esters with moderate molecular weights.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 2-ethoxyethyl methanesulfonate exhibits characteristic signals expected for methanesulfonate esters [4] [5]. Key spectral features include:

- δ ~3.0 ppm: Singlet corresponding to the methanesulfonate methyl group (SO₃CH₃)

- δ ~3.7 ppm: Multiplet representing the ethoxy chain protons (OCH₂CH₂O)

- δ ~1.2 ppm: Triplet for the terminal methyl group of the ethoxy chain

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct chemical environments characteristic of the molecular structure [4] [5]:

- δ ~37-40 ppm: Methanesulfonate methyl carbon (CH₃-SO₃)

- δ ~68-72 ppm: Ethoxy chain carbons (OCH₂CH₂O)

- δ ~15 ppm: Terminal methyl carbon of the ethoxy group

Infrared Spectroscopy

IR Spectroscopic Analysis: The infrared spectrum of 2-ethoxyethyl methanesulfonate displays characteristic absorption bands of sulfonate esters [6] [7]:

- S=O Stretching: Strong absorption bands at 1150-1350 cm⁻¹, typical of sulfonate groups

- C-H Stretching: Absorption bands at 2800-3000 cm⁻¹ from alkyl C-H bonds

- C-O Stretching: Characteristic bands around 1000-1200 cm⁻¹ from ether linkages

The asymmetric S-O stretch modes are particularly diagnostic, appearing as broad, intense bands that are characteristic of the methanesulfonate functionality [6].

Mass Spectrometry

MS Characterization: Mass spectrometric analysis of 2-ethoxyethyl methanesulfonate reveals characteristic fragmentation patterns [5] [8]:

- Molecular Ion: Base peak at m/z 168 [M]⁺

- Key Fragments:

- m/z 79: Methanesulfonate fragment (CH₃SO₃⁺)

- m/z 95: Ethoxy-containing fragment

- m/z 45: Ethoxy fragment (C₂H₅O⁺)

LC-MS/MS Analysis: For quantitative analysis, multiple reaction monitoring (MRM) transitions are employed [5] [9]:

- Primary transition: 168 → 79 (most intense)

- Secondary transition: 168 → 95 (confirmation)

UV-Vis Spectroscopy

2-Ethoxyethyl methanesulfonate exhibits limited UV chromophore absorption due to the absence of conjugated systems [9]. For sensitive UV detection, derivatization is required. Sodium dibenzyldithiocarbamate (BDC) has been used as a derivatization agent, producing derivatives with maximum absorption at 280 nm [9].

Stability and Decomposition Pathways

Chemical Stability

2-Ethoxyethyl methanesulfonate is stable under normal ambient conditions when stored properly . However, like other methanesulfonate esters, it is susceptible to hydrolysis in aqueous environments [11] [12] [13].

Hydrolytic Stability

The compound undergoes hydrolytic decomposition following pseudo-first-order kinetics in aqueous solutions [11] [12] [13]. The hydrolysis reaction proceeds according to:

C₅H₁₂O₄S + H₂O → 2-ethoxyethanol + methanesulfonic acid

The rate of hydrolysis is pH-dependent [12] [13]:

- pH 7-8: Significantly reduced hydrolysis rate

- Basic conditions (pH >8): Accelerated hydrolysis

- Water-dominated mechanism: The reaction is primarily driven by water attack on the sulfonate ester bond

Thermal Stability

The compound exhibits thermal stability under normal conditions but may decompose at elevated temperatures (>100°C) [14]. Thermal decomposition products include:

- Methanesulfonic acid

- Ethylene glycol derivatives

- Various sulfur oxides

Decomposition Pathways

Primary Decomposition Routes:

Hydrolytic Pathway: The predominant decomposition mechanism involves nucleophilic attack by water on the sulfonate ester bond, yielding 2-ethoxyethanol and methanesulfonic acid [11] [12] [13].

Thermal Decomposition: At elevated temperatures, the compound may undergo thermal cleavage of the sulfonate ester bond and subsequent rearrangement reactions [14].

Oxidative Decomposition: Under strong oxidizing conditions, the compound may produce sulfonate oxidation products and fragmented organic moieties [14].

Stability Factors

| Factor | Assessment | Conditions |

|---|---|---|

| Thermal | Stable under normal conditions | Decomposition >100°C |

| Hydrolytic | Susceptible to hydrolysis | Aqueous environments |

| pH | pH-dependent stability | Stable at pH 7-8 |

| Moisture | Sensitive to moisture | Requires dry storage |

| Photochemical | Expected to be stable | Limited UV absorption |